REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[C:7]([O:16][CH3:17])=[C:8]([C:12]([Cl:15])=[CH:13][CH:14]=1)[C:9](O)=[O:10]>>[Cl:5][C:6]1[C:7]([O:16][CH3:17])=[C:8]([C:12]([Cl:15])=[CH:13][CH:14]=1)[C:9]([Cl:3])=[O:10]
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Name
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|
Quantity
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4 kg
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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5 kg
|
Type
|
reactant
|
Smiles
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ClC=1C(=C(C(=O)O)C(=CC1)Cl)OC
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
This was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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to cool
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Type
|
CUSTOM
|
Details
|
excess thionyl chloride evaporated in vacuo
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Type
|
DISTILLATION
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Details
|
The crude product was then distilled under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=O)Cl)C(=CC1)Cl)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |